AT-121

Übersicht

Beschreibung

AT-121 ist ein experimenteller Analgetika-Wirkstoff, der als bifunktioneller Agonist sowohl am μ-Opioid-Rezeptor als auch am Nociceptin-Rezeptor wirkt. Diese duale Wirkung soll eine Schmerzlinderung ähnlich der von traditionellen Opioiden bieten und gleichzeitig das Risiko von Missbrauch und Abhängigkeit minimieren .

Wirkmechanismus

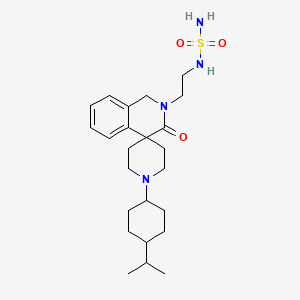

AT-121, also known as 3-oxo-1’-(4-propan-2-ylcyclohexyl)-2-[2-(sulfamoylamino)ethyl]spiro[1H-isoquinoline-4,4’-piperidine] or N-[2-[1,2-dihydro-1’-[cis-4-(1-methylethyl)cyclohexyl]-3-oxospiro[isoquinoline-4(3H),4’-piperidin]-2-yl]ethyl]-sulfamide, is an experimental analgesic with a unique mechanism of action .

Target of Action

This compound is designed to be bifunctional, acting as an agonist at both the μ-opioid receptor and the nociceptin receptor . These are the compound’s primary targets and play a crucial role in its mechanism of action .

Mode of Action

This compound interacts with its targets by binding to these receptors. The interaction with the nociceptin receptor is expected to block the abuse and dependence-related side effects that are typical of opioids . This dual action is what sets this compound apart from conventional opioids .

Biochemical Pathways

It is known that the activation of the μ-opioid receptor and the nociceptin receptor can influence various brain activities, including feelings of addiction and chemical dependence .

Pharmacokinetics

It has been found to be a safe, non-addictive analgesic, showing antinociceptive and antiallodynic effects

Result of Action

This compound has been found to deliver pain relief equivalent to morphine, but at a dosage 100 times lower . Importantly, it does so without causing addiction . When given to animals who had developed a dependence on the opioid oxycodone, it actually reduced their level of addiction .

Biochemische Analyse

Biochemical Properties

AT-121 plays a significant role in biochemical reactions by interacting with specific receptors in the body. It acts as a partial agonist at the μ-opioid receptor and the nociceptin receptor . The interaction with these receptors involves binding to the receptor sites, which leads to the activation of downstream signaling pathways. This binding interaction is crucial for its analgesic effects, as it helps in modulating pain signals without causing significant side effects .

Cellular Effects

This compound influences various cellular processes, particularly in neurons. It affects cell signaling pathways by binding to the μ-opioid and nociceptin receptors on the cell surface . This binding leads to the activation of G-protein coupled receptor (GPCR) pathways, which in turn modulate the release of neurotransmitters involved in pain perception . Additionally, this compound has been shown to influence gene expression related to pain and addiction pathways, thereby reducing the potential for abuse .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with the μ-opioid and nociceptin receptors . Upon binding, this compound activates these receptors, leading to a conformational change that triggers intracellular signaling cascades . This activation results in the inhibition of adenylate cyclase, reduction of cAMP levels, and subsequent modulation of ion channels, which collectively contribute to its analgesic effects . The dual receptor activity of this compound is designed to provide effective pain relief while minimizing the risk of tolerance and dependence .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound maintains its stability and efficacy over extended periods . Like many compounds, it may undergo degradation under certain conditions, which can affect its long-term potency . Long-term studies in nonhuman primates have demonstrated that this compound does not induce hyperalgesia, a marker of tolerance development, indicating its potential for sustained use without diminishing effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively reduces pain without causing significant side effects . At higher doses, there may be an increased risk of adverse effects, although this compound has been shown to have a relatively high safety margin . In rhesus monkeys, this compound has been demonstrated to reduce oxycodone reinforcement without affecting food reinforcement, indicating its potential for reducing opioid abuse .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors involved in drug metabolism . The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism results in the formation of active and inactive metabolites, which are then excreted from the body . The metabolic pathways of this compound are crucial for understanding its pharmacokinetics and potential drug interactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . Once administered, this compound is absorbed into the bloodstream and distributed to various tissues, including the central nervous system . The compound’s ability to cross the blood-brain barrier is essential for its analgesic effects . Additionally, this compound may interact with plasma proteins, which can influence its bioavailability and distribution .

Subcellular Localization

This compound’s subcellular localization is primarily within the cell membrane, where it interacts with the μ-opioid and nociceptin receptors . The compound’s localization to these receptor sites is facilitated by its lipophilic nature, allowing it to integrate into the lipid bilayer of the cell membrane . This localization is critical for its function, as it enables this compound to effectively modulate receptor activity and downstream signaling pathways .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von AT-121 umfasst mehrere Schritte, beginnend mit der Herstellung der spirocyclischen Kernstruktur. Zu den wichtigsten Schritten gehören:

Bildung des spirocyclischen Kerns: Dies beinhaltet die Cyclisierung eines geeigneten Vorläufers, um die spirocyclische Isochinolin-Piperidin-Struktur zu bilden.

Funktionalisierung: Einführung von funktionellen Gruppen wie der Sulfamoylaminoethyl-Seitenkette und der Propan-2-ylcyclohexyl-Gruppe.

Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperaturen, um die gewünschte Stereochemie und Ausbeute zu gewährleisten.

Industrielle Produktionsverfahren

Obwohl spezifische industrielle Produktionsverfahren für this compound nicht öffentlich bekannt gegeben werden, würde die großtechnische Synthese wahrscheinlich eine Optimierung der Laborverfahren zur Verbesserung von Ausbeute, Reinheit und Wirtschaftlichkeit beinhalten. Dies würde die Verwendung von automatisierten Syntheseanlagen und strenge Qualitätskontrollmaßnahmen umfassen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

AT-121 kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Einführung von Sauerstoffatomen in das Molekül, was möglicherweise seine pharmakologischen Eigenschaften verändert.

Reduktion: Entfernung von Sauerstoffatomen oder Addition von Wasserstoffatomen, was die Aktivität der Verbindung verändern kann.

Substitution: Austausch einer funktionellen Gruppe gegen eine andere, die zur Herstellung von Analoga von this compound mit unterschiedlichen Eigenschaften verwendet werden kann.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen.

Reduktion: Reagenzien wie Lithiumaluminiumhydrid oder Wasserstoffgas mit einem Palladiumkatalysator.

Substitution: Verschiedene Nukleophile oder Elektrophile unter geeigneten Bedingungen, wie Halogenierungs- oder Alkylierungsreaktionen.

Hauptprodukte

Die Hauptprodukte, die bei diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu hydroxylierten Derivaten führen, während Reduktion zu deoxygenierten Analoga führen kann.

Wissenschaftliche Forschungsanwendungen

Efficacy in Pain Management

Research conducted at Wake Forest School of Medicine demonstrated that AT-121 not only alleviates pain effectively but also reduces the reinforcing effects of commonly abused opioids like oxycodone. In studies involving non-human primates, this compound exhibited morphine-like analgesic effects without the typical side effects associated with opioids, including respiratory depression and physical dependence .

Comparative Efficacy Table

| Compound | Dose for Equivalent Pain Relief | Addiction Potential | Respiratory Depression | Other Side Effects |

|---|---|---|---|---|

| Morphine | 100 mg | High | Yes | Yes |

| Oxycodone | 100 mg | High | Yes | Yes |

| This compound | 1 mg | Low | No | Minimal |

Case Studies and Research Findings

- Pilot Study on Non-Human Primates : In a pivotal study published in Science Translational Medicine, researchers found that this compound provided effective pain relief while simultaneously blocking the addictive potential of oxycodone. This study highlighted this compound's safety profile and its potential as a non-addictive alternative to conventional opioids .

- Translational Research Implications : The findings from non-human primate studies suggest that this compound could serve as a viable candidate for clinical trials aimed at treating chronic pain and opioid use disorders. The researchers emphasize that further preclinical studies are necessary to solidify safety data before advancing to human trials .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Cebranopadol: Ein weiteres bifunktionelles Analgetikum, das sowohl den μ-Opioid-Rezeptor als auch den Nociceptin-Rezeptor angreift.

Oliceridin: Ein μ-Opioid-Rezeptor-Agonist mit einem anderen Mechanismus zur Reduzierung von Nebenwirkungen.

PZM21: Ein selektiver μ-Opioid-Rezeptor-Agonist, der entwickelt wurde, um Nebenwirkungen zu minimieren.

Einzigartigkeit von AT-121

This compound ist einzigartig in seiner ausgewogenen dualen Wirkung sowohl auf den μ-Opioid- als auch den Nociceptin-Rezeptor, die entwickelt wurde, um eine wirksame Schmerzlinderung zu bieten und gleichzeitig das Risiko von Sucht und anderen opioidbedingten Nebenwirkungen zu minimieren .

Wenn Sie weitere Fragen haben oder weitere Details benötigen, zögern Sie bitte nicht, zu fragen!

Biologische Aktivität

AT-121 is a novel synthetic compound that has garnered attention for its potential as a non-addictive alternative to traditional opioids. It acts as a bifunctional agonist at nociceptin and mu-opioid receptors, offering promising analgesic properties without the associated risks of addiction commonly seen with opioid medications. This article delves into the biological activity of this compound, highlighting its pharmacological properties, research findings, and potential applications.

This compound selectively binds to two types of receptors in the brain:

- Nociceptin receptors : Involved in modulating pain and emotional responses.

- Mu-opioid receptors : Traditionally targeted by opioids like morphine and oxycodone.

The compound exhibits binding affinities with Ki values of 3.67 nM for nociceptin and 16.49 nM for mu-opioid receptors, indicating its potency in activating these pathways while minimizing the risk of addiction .

Analgesic Effects

Research indicates that this compound produces significant antinociceptive effects in animal models. A study involving adult male and female rhesus monkeys demonstrated that subcutaneous administration of this compound (0.003-0.03 mg/kg) resulted in dose-dependent pain relief against acute noxious stimuli (e.g., exposure to 50 °C water) without observable side effects or signs of addiction .

Comparison with Traditional Opioids

In comparative studies, this compound has shown the ability to attenuate the reinforcing effects of oxycodone, suggesting its potential utility in treating prescription opioid abuse . This characteristic positions this compound as a candidate for addressing the opioid crisis by providing effective pain relief while reducing the likelihood of substance dependence.

Case Studies and Research Findings

A significant study published in Science Translational Medicine evaluated the efficacy of this compound in nonhuman primates. The findings highlighted:

- Efficacy : this compound effectively reduced pain without leading to addictive behaviors.

- Safety Profile : No adverse effects were reported during the trials, supporting its safety as a therapeutic agent .

Table 1: Summary of Key Research Findings on this compound

| Study Reference | Model Used | Dosage (mg/kg) | Outcome |

|---|---|---|---|

| Ding et al. (2018) | Rhesus monkeys | 0.003 - 0.03 | Significant antinociceptive effects observed |

| Colgan et al. (2020) | Computational modeling | N/A | Identified key binding interactions; potential for reducing opioid addiction |

Future Directions

The ongoing research aims to further explore the safety and efficacy of this compound in human trials. Preliminary findings suggest that if successful, this compound could serve as a groundbreaking treatment option for chronic pain management and opioid addiction mitigation.

Dr. Nurulain Zaveri, a key researcher on the project, expressed optimism about progressing to human studies:

“We want to move as fast as possible because our results are exciting” .

Eigenschaften

IUPAC Name |

3-oxo-1'-(4-propan-2-ylcyclohexyl)-2-[2-(sulfamoylamino)ethyl]spiro[1H-isoquinoline-4,4'-piperidine] | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38N4O3S/c1-18(2)19-7-9-21(10-8-19)27-14-11-24(12-15-27)22-6-4-3-5-20(22)17-28(23(24)29)16-13-26-32(25,30)31/h3-6,18-19,21,26H,7-17H2,1-2H3,(H2,25,30,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIZMNXKYQXVRSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC(CC1)N2CCC3(CC2)C4=CC=CC=C4CN(C3=O)CCNS(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801336428 | |

| Record name | N-{2-[1'-(cis-4-Isopropylcyclohexyl)-3-oxo-1H-spiro[isoquinoline-4,4'-piperidin]-2(3H)-yl]ethyl}sulfuric diamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801336428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2099681-31-7 | |

| Record name | N-{2-[1'-(cis-4-Isopropylcyclohexyl)-3-oxo-1H-spiro[isoquinoline-4,4'-piperidin]-2(3H)-yl]ethyl}sulfuric diamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801336428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.